molecular formula C14H14O2 B8583584 1-Methyl-1,3,4,9-tetrahydroindeno[2,1-c]pyran-1-carbaldehyde CAS No. 52001-40-8

1-Methyl-1,3,4,9-tetrahydroindeno[2,1-c]pyran-1-carbaldehyde

Cat. No. B8583584
CAS No.: 52001-40-8
M. Wt: 214.26 g/mol
InChI Key: FXXMOGYHTAJJQI-UHFFFAOYSA-N
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Patent
US03995052

Procedure details

N,N-Dicyclohexylcarbodiimide (2.87 g) is added to a cooled, stirred solution of the primary alcohol, 1-methyl-1,3,4,9-tetrahydroindeno[2,1-c]pyran-1-methanol (1.09 g), described in Example 462, in 10 ml of dimethyl sulfoxide-benzene (2:1) containing trifluoroacetic acid (0.18 ml) and pyridine (0.38 ml). The reaction is stirred at room temperature under nitrogen for 5 hr. The reaction mixture is now diluted with 100 ml of ether, followed by the dropwise addition of a solution of oxalic acid (1.26 g) in 6 ml of methanol. After thirty minutes, water (100 ml) is added and the insoluble material is collected. The organic phase is washed with water (2X), 5% aqueous sodium bicarbonate (2X) and water (2X). After drying (MgSO4) the organic phase is evaporated to yield an oil. The oil is purified by chromatography on silica gel. Elution with 10% ether in benzene affords the title compound as an oil νmaxCHCl3 1720 cm-1.
[Compound]
Name
N,N-Dicyclohexylcarbodiimide
Quantity
2.87 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
[Compound]
Name
primary alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
1-methyl-1,3,4,9-tetrahydroindeno[2,1-c]pyran-1-methanol
Quantity
1.09 g
Type
reactant
Reaction Step Three
Quantity
0.18 mL
Type
reactant
Reaction Step Four
Quantity
0.38 mL
Type
reactant
Reaction Step Four
Quantity
1.26 g
Type
reactant
Reaction Step Five
Quantity
6 mL
Type
solvent
Reaction Step Five
Name
dimethyl sulfoxide benzene
Quantity
10 mL
Type
solvent
Reaction Step Six
Name
Quantity
100 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH2:15][OH:16])[C:7]2[CH2:8][C:9]3[CH:10]=[CH:11][CH:12]=[CH:13][C:14]=3[C:6]=2[CH2:5][CH2:4][O:3]1.FC(F)(F)C(O)=O.N1C=CC=CC=1.C(O)(=O)C(O)=O>CS(C)=O.C1C=CC=CC=1.CCOCC.CO.O>[CH3:1][C:2]1([CH:15]=[O:16])[C:7]2[CH2:8][C:9]3[CH:10]=[CH:11][CH:12]=[CH:13][C:14]=3[C:6]=2[CH2:5][CH2:4][O:3]1 |f:4.5|

Inputs

Step One
Name
N,N-Dicyclohexylcarbodiimide
Quantity
2.87 g
Type
reactant
Smiles
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Three
Name
primary alcohol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
1-methyl-1,3,4,9-tetrahydroindeno[2,1-c]pyran-1-methanol
Quantity
1.09 g
Type
reactant
Smiles
CC1(OCCC2=C1CC=1C=CC=CC12)CO
Step Four
Name
Quantity
0.18 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
0.38 mL
Type
reactant
Smiles
N1=CC=CC=C1
Step Five
Name
Quantity
1.26 g
Type
reactant
Smiles
C(C(=O)O)(=O)O
Name
Quantity
6 mL
Type
solvent
Smiles
CO
Step Six
Name
dimethyl sulfoxide benzene
Quantity
10 mL
Type
solvent
Smiles
CS(=O)C.C1=CC=CC=C1
Step Seven
Name
Quantity
100 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction is stirred at room temperature under nitrogen for 5 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After thirty minutes
CUSTOM
Type
CUSTOM
Details
the insoluble material is collected
WASH
Type
WASH
Details
The organic phase is washed with water (2X), 5% aqueous sodium bicarbonate (2X) and water (2X)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying (MgSO4) the organic phase
CUSTOM
Type
CUSTOM
Details
is evaporated
CUSTOM
Type
CUSTOM
Details
to yield an oil
CUSTOM
Type
CUSTOM
Details
The oil is purified by chromatography on silica gel
WASH
Type
WASH
Details
Elution with 10% ether in benzene

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
CC1(OCCC2=C1CC=1C=CC=CC12)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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